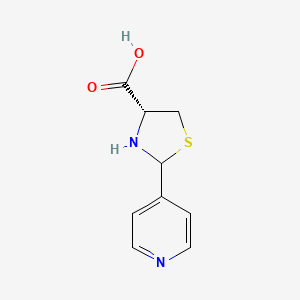

(4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

(4R)-2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1 |

InChI Key |

IYYUJCKJSSPXQQ-JAMMHHFISA-N |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=NC=C2)C(=O)O |

Canonical SMILES |

C1C(NC(S1)C2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-4-carboxaldehyde with cysteine or its derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-supported catalysts to enhance yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of thiazolidine-4-carboxylic acid, including (4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid, exhibit selective cytotoxicity against various cancer cell lines:

- Melanoma and Prostate Cancer : A series of thiazolidine derivatives were synthesized and tested for their antiproliferative activity against melanoma and prostate cancer cells. The results demonstrated that certain compounds had improved potency compared to earlier derivatives, with some achieving low nanomolar activity against cancer cells while exhibiting minimal toxicity to normal cells .

| Compound | Cell Line Tested | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound 3id | B16-F1 (Melanoma) | 10 | High |

| Compound 15b | DU 145 (Prostate) | 20 | Moderate |

| Compound 3ac | PC-3 (Prostate) | 15 | High |

Skin Health

Research has also explored the anti-inflammatory properties of thiazolidine derivatives, particularly in preventing UV-induced skin damage. For instance, a related compound was shown to inhibit NF-κB-mediated inflammation, suggesting potential applications in cosmetic formulations aimed at reducing wrinkles and skin aging .

Cosmetic Formulations

The use of this compound in cosmetic products is emerging due to its beneficial properties for skin health:

- Formulation Development : The compound can be incorporated into topical formulations aimed at enhancing skin hydration and elasticity while providing anti-aging benefits. Studies have indicated that thiazolidine derivatives can improve the stability and efficacy of cosmetic products .

| Cosmetic Application | Active Ingredient | Benefit |

|---|---|---|

| Anti-aging Creams | This compound | Reduces wrinkles |

| Hydrating Serums | Thiazolidine Derivatives | Enhances skin moisture |

Case Study 1: Anticancer Activity

A study involving the synthesis of various thiazolidine derivatives highlighted the significant anticancer activity against melanoma cell lines, where modifications to the structure led to enhanced potency and selectivity .

Case Study 2: Cosmetic Efficacy

In a clinical trial evaluating a new anti-aging cream containing thiazolidine derivatives, participants reported noticeable improvements in skin texture and reduction in wrinkle depth after eight weeks of use. This suggests that the compound could be a valuable addition to cosmetic formulations targeting aging skin .

Mechanism of Action

The mechanism of action of (4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Biological Activity

(4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound is a thiazolidine derivative that exhibits a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. Its structure allows for interactions with various biological targets, making it a promising candidate for drug development.

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, possess notable antimicrobial properties. A study demonstrated that certain thiazolidine compounds exhibited effective inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

2. Anticancer Properties

The anticancer activity of this compound has been extensively studied. For instance, derivatives of thiazolidine-4-carboxylic acids have shown cytotoxic effects against several cancer cell lines, including melanoma and prostate cancer. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| ATCAA-1 | Leukemia | 0.124 | Tubulin polymerization inhibition |

| ATCAA-2 | Prostate Cancer | 3.81 | Apoptosis induction |

| ATCAA-3 | Melanoma | 0.6 | Cell cycle arrest |

3. Antioxidant Activity

Thiazolidine derivatives have also been investigated for their antioxidant properties. A study highlighted that these compounds can enhance catalase activity, thereby reducing oxidative stress in cells . This property is particularly relevant for protecting cells from damage induced by reactive oxygen species (ROS).

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound may bind to enzymes such as catalase and other antioxidant proteins, enhancing their activity and promoting cellular protection against oxidative stress .

- Receptor Interaction : It may also interact with various receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

Case Study 1: Antiviral Activity

A series of thiazolidine derivatives were tested for antiviral activity against Tobacco Mosaic Virus (TMV). Compounds derived from thiazolidine structures showed superior antiviral effects compared to standard treatments like ribavirin. For example, compound 3 demonstrated an inhibitory rate of 51% at a concentration of 500 μg/mL .

Case Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR study involving thiazolidine derivatives, modifications to the thiazolidine ring significantly impacted their anticancer efficacy. The introduction of different substituents on the pyridine ring was found to enhance cytotoxicity against prostate cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Select Thiazolidine-4-Carboxylic Acid Derivatives

Key Observations:

- Aryl vs. Heteroaryl Groups : Pyridin-4-yl (heteroaromatic) substituents may improve solubility and metal coordination compared to phenyl or chlorophenyl groups. For example, MHY384’s dihydroxyphenyl group enables hydrogen bonding with tyrosinase’s active site , while pyridine’s nitrogen could mimic natural substrates in enzyme inhibition.

- Electron-Withdrawing vs. Donor Groups: Methoxy (electron-donating) groups in compound 2g enhance tyrosinase inhibition, whereas chloro substituents in antimalarial derivatives improve hydrophobic interactions with heme .

- Stereochemical Impact : The (4R) configuration is conserved across active analogs, suggesting its critical role in maintaining the thiazolidine ring’s bioactive conformation .

Mechanistic and Functional Insights

- Tyrosinase Inhibition : Dihydroxyphenyl and dimethoxyphenyl derivatives (MHY384, 2g) act as competitive inhibitors, chelating copper ions in the enzyme’s active site .

- Antimalarial Activity : Chlorophenyl derivatives disrupt heme detoxification in Plasmodium parasites, critical for survival .

- Antioxidant Properties : Thiazolidines like 2-(D-glucose) derivatives scavenge reactive oxygen species (ROS) and aldehydes, protecting against oxidative stress .

Q & A

Q. What are the standard synthetic routes for preparing (4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid derivatives, and how are diastereomers resolved?

The compound is typically synthesized via condensation of L-cysteine with aromatic aldehydes (e.g., pyridine-4-carbaldehyde) under mild acidic conditions. Diastereomers (2S,4R and 2R,4R) form during cyclization, which can be resolved using chiral chromatography or selective crystallization. For amide derivatives, Boc-protected intermediates are reacted with amines using coupling agents like EDCI/HOBT, followed by TFA deprotection .

Q. What spectroscopic techniques are critical for characterizing thiazolidine-4-carboxylic acid derivatives?

Key techniques include:

- 1H/13C NMR : Assigns stereochemistry (e.g., coupling constants for thiazolidine ring protons) and confirms substituent positions .

- Mass spectrometry (ESI or MALDI) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability of metal complexes .

Q. How is antibacterial activity evaluated for these compounds, and what controls are essential?

Compounds are tested against Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (e.g., Pseudomonas aeruginosa) strains using agar diffusion or microdilution assays. Controls include:

- Positive controls (e.g., ciprofloxacin).

- Solvent controls (DMSO/water) to rule out vehicle effects.

- Metal complexes (e.g., Fe(II), Cu(II)) are compared to free ligands to assess coordination-enhanced bioactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of thiazolidine derivatives for targeted bioactivity?

DFT calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electronic properties (HOMO/LUMO energies), and ligand-metal binding affinities. For example:

Q. What in vivo models are suitable for evaluating developmental toxicity, and how are apoptotic effects quantified?

Zebrafish embryos are exposed to compounds (e.g., 48–96 hr LC50 protocols). Apoptosis is measured via:

Q. How do structural modifications (e.g., acyl groups, aryl substituents) influence structure-activity relationships (SAR)?

- Aryl substituents : Electron-withdrawing groups (e.g., 4-acetylamino-phenyl) enhance antibacterial activity by increasing ligand lipophilicity .

- Amide side chains : Long alkyl chains (e.g., hexadecylamide) improve membrane permeability, as shown in MIC reductions against S. epidermidis .

- Stereochemistry : (4R) configuration is critical for tubulin inhibition in anticancer derivatives .

Q. What methods validate the stereochemical purity of (4R)-configured derivatives?

Q. How are metal complexes of thiazolidine derivatives synthesized and characterized for enhanced bioactivity?

- Synthesis : Ligands (1:2 molar ratio to metal) react with metal salts (e.g., FeCl2, CuSO4) in aqueous ethanol.

- Characterization :

- Magnetic susceptibility : Determines oxidation state (e.g., μeff ~1.73 BM for high-spin Fe(II)) .

- UV-Vis spectroscopy : Identifies d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.